Cas no 89061-04-1 (Diazene, bis[2-methyl-1-(phenylmethyl)propyl]-, 1,2-dioxide)

Diazene, bis[2-methyl-1-(phenylmethyl)propyl]-, 1,2-dioxide structure
89061-04-1 structure
Product name:Diazene, bis[2-methyl-1-(phenylmethyl)propyl]-, 1,2-dioxide
CAS No:89061-04-1
MF:C22H30N2O2
MW:354.485805988312
CID:613789
PubChem ID:137086716

Diazene, bis[2-methyl-1-(phenylmethyl)propyl]-, 1,2-dioxide Chemical and Physical Properties

Names and Identifiers

    • Diazene, bis[2-methyl-1-(phenylmethyl)propyl]-, 1,2-dioxide
    • (3-methyl-1-phenylbutan-2-yl)-[(3-methyl-1-phenylbutan-2-yl)-oxidoamino]-oxoazanium
    • 89061-04-1
    • 1,2-Bis(3-methyl-1-phenylbutan-2-yl)-2-oxodiazan-2-ium-1-olate
    • DTXSID60751622
    • Inchi: InChI=1S/C22H30N2O2/c1-17(2)21(15-19-11-7-5-8-12-19)23(25)24(26)22(18(3)4)16-20-13-9-6-10-14-20/h5-14,17-18,21-22H,15-16H2,1-4H3/b24-23+
    • InChI Key: HWZRMZAVDHVHNU-WCWDXBQESA-N
    • SMILES: CC(C)C(CC1=CC=CC=C1)[N+](=[N+](C(CC2=CC=CC=C2)C(C)C)[O-])[O-]

Computed Properties

  • Exact Mass: 354.230728204g/mol
  • Monoisotopic Mass: 354.230728204g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 8
  • Complexity: 395
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 57.5Ų

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